1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluoromethoxy group, a fluorobenzylthio group, and a phenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethyl ethers.
Attachment of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and thiourea, followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the fluorobenzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(4-Methoxyphenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(4-(Trifluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(4-(Difluoromethoxy)phenyl)-2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole: Similar structure but with a chlorobenzylthio group instead of a fluorobenzylthio group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c24-18-8-6-16(7-9-18)15-30-23-27-14-21(17-4-2-1-3-5-17)28(23)19-10-12-20(13-11-19)29-22(25)26/h1-14,22H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKPNPGZWYTFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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